molecular formula C29H45N2O5P B14568834 Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate CAS No. 61676-64-0

Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate

Cat. No.: B14568834
CAS No.: 61676-64-0
M. Wt: 532.7 g/mol
InChI Key: WLTFBGDOYYLYAW-UHFFFAOYSA-N
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Description

Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl [anilino(4-nitrophenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with phosphonic acid esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted phosphonates, aminophosphonates, and other derivatives that retain the core phosphonate structure.

Scientific Research Applications

Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dioctyl [anilino(4-nitrophenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as:

Uniqueness

Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate is unique due to its specific aromatic structure and the presence of both an aniline and a nitrophenyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other phosphonates, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61676-64-0

Molecular Formula

C29H45N2O5P

Molecular Weight

532.7 g/mol

IUPAC Name

N-[dioctoxyphosphoryl-(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C29H45N2O5P/c1-3-5-7-9-11-16-24-35-37(34,36-25-17-12-10-8-6-4-2)29(30-27-18-14-13-15-19-27)26-20-22-28(23-21-26)31(32)33/h13-15,18-23,29-30H,3-12,16-17,24-25H2,1-2H3

InChI Key

WLTFBGDOYYLYAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2)OCCCCCCCC

Origin of Product

United States

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